molecular formula C20H26N2O4 B1482322 3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid CAS No. 2096986-73-9

3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid

Cat. No.: B1482322
CAS No.: 2096986-73-9
M. Wt: 358.4 g/mol
InChI Key: WWQIGJXEMJRYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular weight of this compound is 242 . The 1H-NMR and 13C-NMR data provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds is achieved using oxalyl chloride in methanol .


Physical and Chemical Properties Analysis

The yield of the compound is 95% . The Rf value in ether/methanol (9/1) is 0.31 . The compound has various peaks in its 1H-NMR and 13C-NMR spectra, which provide information about its structure .

Scientific Research Applications

Organometallic Chemistry and Medicinal Applications

Research in the field of organometallic chemistry has explored the synthesis of complex structures containing organometallic moieties. An example is the synthesis of planar chiral (η(6)-arene)Cr(CO)(3) containing carboxylic acid derivatives, such as 3-{η(6)-(1, 2, 3, 4-tetrahydro-1-endo/exo-methyl-2-oxonaphthalen-1-yl)-tricarbonylchromium(0)}propanoic acid. These compounds have been tested for their antibacterial activity, although no promising results were observed in this regard (Patra, Merz, & Metzler‐Nolte, 2012).

Synthesis of Neuroexcitants and Enantioselectivity

Enantioselective synthesis is a critical aspect in medicinal chemistry. For instance, the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant, involves the use of tert-butoxycarbonyl-protected glycine derivatives. Such research demonstrates the importance of chiral synthesis in producing biologically active compounds (Pajouhesh et al., 2000).

Antidiabetic Agents

In the search for novel antidiabetic agents, compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have been synthesized and screened for their antidiabetic activity. Such research highlights the ongoing efforts to develop new therapeutic agents for managing diabetes (Choudhary et al., 2011).

Properties

IUPAC Name

3-[8-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-13-5-6-16-14(11-13)15-12-21(19(25)26-20(2,3)4)9-7-17(15)22(16)10-8-18(23)24/h5-6,11H,7-10,12H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQIGJXEMJRYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C(=O)OC(C)(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.